molecular formula C17H19N3O4S B11801768 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B11801768
M. Wt: 361.4 g/mol
InChI Key: VATFMDQRNXYMSS-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C17H19N3O4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a nitro group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Piperidine Substitution: The final step involves the substitution of the sulfonamide group with a piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction: Formation of 4-amino-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the piperidine ring.

Scientific Research Applications

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring and sulfonamide moiety contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide: Similar structure with a chloro group instead of a nitro group.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a methyl group and a propynyl group instead of a nitro and piperidine group.

Uniqueness

4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the piperidine ring and sulfonamide moiety enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-nitro-N-(2-piperidin-1-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H19N3O4S/c21-20(22)14-8-10-15(11-9-14)25(23,24)18-16-6-2-3-7-17(16)19-12-4-1-5-13-19/h2-3,6-11,18H,1,4-5,12-13H2

InChI Key

VATFMDQRNXYMSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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